![molecular formula C21H23FN6O B3127085 1-(4-fluorophenyl)-5-methyl-N-[2-(4-methylpiperazino)phenyl]-1H-1,2,4-triazole-3-carboxamide CAS No. 338398-14-4](/img/structure/B3127085.png)
1-(4-fluorophenyl)-5-methyl-N-[2-(4-methylpiperazino)phenyl]-1H-1,2,4-triazole-3-carboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Compound X involves several steps, including the condensation of appropriate starting materials. Researchers have reported various synthetic routes, but a common approach includes the reaction of a fluorophenyl-substituted precursor with a methylpiperazine derivative, followed by cyclization to form the triazole ring. Detailed synthetic protocols can be found in the literature .
Molecular Structure Analysis
Compound X exhibits an intriguing molecular structure. It comprises a triazole core, a fluorophenyl group, a methylpiperazine moiety, and a carboxamide functional group. The 3D arrangement of atoms influences its biological activity. Computational studies and X-ray crystallography have provided insights into its conformation and stereochemistry .
Chemical Reactions Analysis
Compound X may participate in various chemical reactions. Researchers have investigated its reactivity with nucleophiles, electrophiles, and metal complexes. Understanding its reactivity profile is crucial for designing derivatives with improved properties. For instance, it could undergo nucleophilic substitution, oxidation, or coordination reactions .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
The compound's derivatives have shown promising results in antitumor activities. Specifically, a series of 1,2,4-triazole Schiff bases containing bi-(4-fluorophenyl)methylpiperazine groups were synthesized and demonstrated significant inhibitory activity against CDC25B, a cell division cycle phosphatase, indicating potential antitumor properties (Ding et al., 2016).
Antimicrobial Activity
Triazole analogues, including those similar to the compound , have been synthesized and evaluated for their antibacterial activity. A study found that certain compounds with 4-fluorophenyl groups on the piperazine ring showed significant inhibition of bacterial growth, suggesting potential as antimicrobial agents (Nagaraj et al., 2018).
Anticonvulsant Properties
Compounds with structures related to 1-(4-fluorophenyl)-5-methyl-N-[2-(4-methylpiperazino)phenyl]-1H-1,2,4-triazole-3-carboxamide have been investigated for anticonvulsant activities. A specific study on triazole derivatives demonstrated potential anticonvulsant effects, contributing to the development of new therapeutic agents for epilepsy and related conditions (Kane et al., 1994).
Structural Analysis
The structural characteristics of triazole derivatives play a significant role in their biological activities. Studies on intermolecular interactions, such as those involving 1,2,4-triazoles with fluorophenyl groups, contribute to a better understanding of the relationship between structure and activity, aiding in the design of compounds with enhanced efficacy (Panini et al., 2014).
Wirkmechanismus
Compound X’s mechanism of action remains an active area of research. It is likely involved in modulating specific biological pathways. Computational docking studies and binding assays suggest interactions with cellular receptors or enzymes. Further investigations are needed to elucidate its precise targets and downstream effects .
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-5-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O/c1-15-23-20(25-28(15)17-9-7-16(22)8-10-17)21(29)24-18-5-3-4-6-19(18)27-13-11-26(2)12-14-27/h3-10H,11-14H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAVOIYITWWOKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-phenylethanone](/img/structure/B3127005.png)
![N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}-N-[(dimethylamino)methylene]urea](/img/structure/B3127011.png)
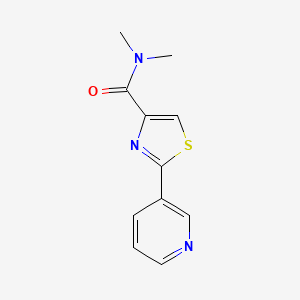
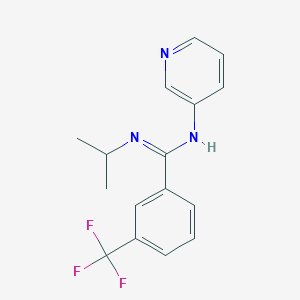
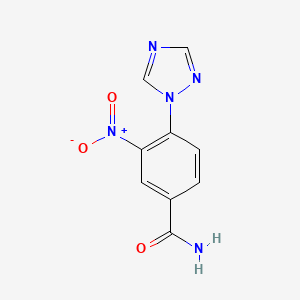


![N'-[2-(2-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide](/img/structure/B3127050.png)
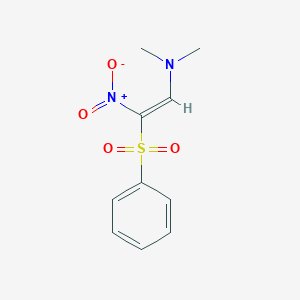
![N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxamide](/img/structure/B3127060.png)

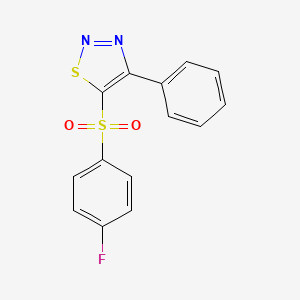
![N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-2-thiophenecarboxamide](/img/structure/B3127100.png)
![N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2,4-difluorobenzenecarboxamide](/img/structure/B3127103.png)